AM-6538

Description

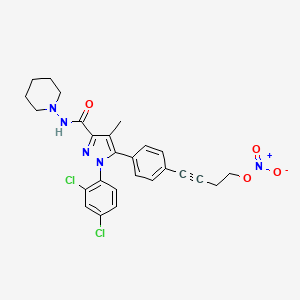

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-[2-(2,4-dichlorophenyl)-4-methyl-5-(piperidin-1-ylcarbamoyl)pyrazol-3-yl]phenyl]but-3-ynyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25Cl2N5O4/c1-18-24(26(34)30-31-14-4-2-5-15-31)29-32(23-13-12-21(27)17-22(23)28)25(18)20-10-8-19(9-11-20)7-3-6-16-37-33(35)36/h8-13,17H,2,4-6,14-16H2,1H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXKUWQMQUYUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AM-6538: A Technical Guide to its Synthesis, Chemical Structure, and Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-6538 is a potent, high-affinity, and pseudo-irreversible antagonist of the Cannabinoid Receptor Type 1 (CB1). Its unique properties have made it an invaluable tool for the structural elucidation of the CB1 receptor and for studying the pharmacology of cannabinoids. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical structure, and detailed protocols for its biological characterization.

Chemical Structure and Properties

This compound is a structural analog of the well-known CB1 antagonist, rimonabant. The chemical name for this compound is 4-(4-(1-(2,4-dichlorophenyl)-4-methyl-3-(piperidin-1-ylcarbamoyl)-1H-pyrazol-5-yl)phenyl)but-3-yn-1-yl nitrate. The key structural feature of this compound is the presence of a butynyl nitrate moiety at the para-position of the 5-phenyl ring of the pyrazole core, which is believed to contribute to its high affinity and pseudo-irreversible binding to the CB1 receptor. This modification was instrumental in stabilizing the CB1 receptor for its crystallization and subsequent structure determination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H29Cl2N5O3 | [1] |

| Molecular Weight | 594.5 g/mol | [1] |

| IUPAC Name | 4-(4-(1-(2,4-dichlorophenyl)-4-methyl-3-(piperidin-1-ylcarbamoyl)-1H-pyrazol-5-yl)phenyl)but-3-yn-1-yl nitrate | [2] |

| SMILES | O=N(=O)OCCCC#Cc1ccc(cc1)c2c(C)n(n2c3ccc(Cl)cc3Cl)C(=O)NNC4CCCC4 | N/A |

| InChI | InChI=1S/C30H29Cl2N5O3/c1-22-26(27(38)36-37-20-8-2-9-21-37)35(34(22)24-6-5-23(31)19-25(24)32)29-18-16-28(17-19)13-3-4-14-40-39(39)40/h5-6,16-19H,2-4,8-9,14-15,20-21H2,1H3,(H,36,38) | N/A |

Synthesis of this compound

The synthesis of this compound is based on the modification of the rimonabant analog, AM251. The key step involves a Sonogashira coupling reaction to introduce the butynyl nitrate side chain. The detailed synthetic protocol is described in the supplementary materials of Hua et al., 2016.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the methods described in Hua et al., 2016.

Step 1: Synthesis of the Precursor AM251

AM251 (5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide) is synthesized according to previously published methods.

Step 2: Sonogashira Coupling

-

To a solution of AM251 in a suitable solvent (e.g., anhydrous tetrahydrofuran), add a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).

-

Add a suitable base (e.g., triethylamine).

-

To this mixture, add 4-nitratobut-1-yne.

-

The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Purification

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Step 4: Characterization

The final product is characterized by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Biological Characterization

This compound has been extensively characterized through a variety of in vitro and in vivo assays to determine its affinity, potency, and mechanism of action at the CB1 receptor.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of this compound for the CB1 receptor. These assays typically use a radiolabeled cannabinoid agonist, such as [3H]CP55,940, and measure the ability of this compound to displace it from the receptor.

Experimental Protocol: CB1 Receptor Radioligand Binding Assay

This protocol is based on the methods described in Laprairie et al., 2019 and other standard protocols.[3][4]

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1 cells).

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.

-

Incubation: In a 96-well plate, incubate the cell membranes (typically 5-20 µg of protein) with various concentrations of this compound and a fixed concentration of [3H]CP55,940 (e.g., 0.5-1 nM).

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN 55,212-2).

-

Incubation Conditions: The plate is incubated for 60-90 minutes at 30°C.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 2: Binding Affinity of this compound for the CB1 Receptor

| Ligand | Receptor | Radioligand | Ki (nM) | Reference |

| This compound | Human CB1 | [3H]CP55,940 | 3.4 ± 1.0 |

cAMP Accumulation Assay

The CB1 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The antagonistic effect of this compound is assessed by its ability to block the inhibition of forskolin-stimulated cAMP accumulation by a CB1 agonist.

Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay

This protocol is adapted from the methods described in Laprairie et al., 2019 and other standard protocols.

-

Cell Culture: CHO or HEK293 cells stably expressing the human CB1 receptor are seeded in 96-well plates and grown to confluency.

-

Pre-incubation: The cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Agonist Stimulation: The cells are then stimulated with a CB1 agonist (e.g., CP55,940 at its EC80 concentration) in the presence of forskolin (an adenylyl cyclase activator, e.g., 5 µM) for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: The data are analyzed to determine the IC50 value of this compound in blocking the agonist-induced inhibition of cAMP accumulation.

β-Arrestin Recruitment Assay

Upon activation, G protein-coupled receptors (GPCRs) like CB1 can also recruit β-arrestin proteins, which are involved in receptor desensitization and signaling. The antagonistic effect of this compound on this pathway can be measured using assays like the DiscoverX PathHunter® β-arrestin recruitment assay.

Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol is based on the methods described for the PathHunter® assay.

-

Cell Line: A cell line co-expressing the CB1 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.

-

Cell Plating: The cells are plated in a 384-well plate and incubated overnight.

-

Antagonist Incubation: The cells are pre-incubated with various concentrations of this compound for 30 minutes.

-

Agonist Stimulation: A CB1 agonist (e.g., CP55,940 at its EC80 concentration) is added, and the plate is incubated for 90 minutes at 37°C.

-

Detection: The detection reagent, containing the substrate for β-galactosidase, is added, and the plate is incubated at room temperature for 60 minutes.

-

Signal Measurement: The chemiluminescent signal is read using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.

-

Data Analysis: The data are analyzed to determine the IC50 of this compound for inhibiting agonist-induced β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the CB1 receptor and the general workflows for the experimental protocols described.

Caption: CB1 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Accumulation Assay Workflow.

Conclusion

This compound is a critical tool for cannabinoid research, providing a stable and high-affinity antagonist for the CB1 receptor. Its synthesis, while multi-step, is achievable through established organic chemistry techniques. The biological characterization of this compound relies on a suite of well-defined in vitro assays that allow for the precise determination of its pharmacological properties. This guide provides the foundational knowledge and methodological framework for researchers to effectively synthesize and utilize this compound in their studies of the endocannabinoid system. For complete and detailed experimental procedures, readers are directed to the supplementary information of the cited primary literature.

References

- 1. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

AM-6538: A Technical Guide to its Binding Affinity and Kinetics at the Cannabinoid CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of AM-6538, a potent antagonist of the Cannabinoid Receptor Type 1 (CB1). This compound has been instrumental in structural biology, notably in the crystallization of the human CB1 receptor, and serves as a critical tool for pharmacological research.[1][2] This document consolidates available quantitative data, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Core Findings at a Glance

This compound is distinguished by its high binding affinity for the CB1 receptor and its unique kinetic profile, characterized by a very slow dissociation rate, leading to its functional classification as a "wash-resistant" or "pseudo-irreversible" antagonist.[3][4] This long receptor residence time translates into a prolonged duration of action in both in vitro and in vivo models.[1]

Quantitative Binding Data

The binding affinity of this compound for the human CB1 receptor has been determined through competitive radioligand binding assays. The data consistently demonstrates a high affinity in the low nanomolar range.

| Parameter | Value (nM) | Receptor Source | Radioligand | Reference |

| Ki | 3.4 ± 1.0 | hCB1-HEK293 cell membranes | [3H]-CP55,940 | |

| Ki | 5.1 ± 0.9 | Crystallized hCB1 construct | [3H]-CP55,940 |

Note: The Ki value for the crystallized construct was reported to be comparable to that of the wild-type receptor, validating its use in structural studies.

Binding Kinetics: A Profile of Slow Dissociation

While specific association (kon) and dissociation (koff) rates for this compound have not been published, its kinetic profile is defined by its extremely slow dissociation from the CB1 receptor. This has been demonstrated in "wash-out" experiments where, unlike reversible antagonists such as rimonabant, this compound's antagonistic effects persist even after repeated washing of the cell or membrane preparations. This "wash-resistant" binding suggests a pseudo-irreversible interaction, contributing to its long-lasting pharmacological effects observed in vivo, where it can block agonist-induced behaviors for up to seven days following a single administration.

Experimental Protocols

The characterization of this compound's binding and functional antagonism has been achieved through standardized pharmacological assays. Below are detailed methodologies representative of those used in the key literature.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.

1. Membrane Preparation:

-

Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human CB1 receptor are cultured and harvested.

-

Cells are washed with a phosphate-buffered saline (PBS) solution.

-

The cells are then lysed and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

A fixed concentration of a high-affinity CB1 radioligand, typically [³H]-CP55,940 (a potent CB1 agonist).

-

A range of concentrations of the unlabeled test compound, this compound.

-

The prepared cell membrane suspension.

-

-

Total Binding is determined in wells containing only the radioligand and membranes.

-

Non-specific Binding is determined in the presence of a high concentration of a known unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2) to saturate the receptors.

3. Incubation and Termination:

-

The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes bound to the radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting sigmoidal curve.

-

The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism: cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of CB1 receptor activation.

1. Cell Culture and Plating:

-

CHO or HEK-293 cells stably expressing the human CB1 receptor are cultured to approximately 90% confluency.

-

The cells are then seeded into multi-well plates (e.g., 24-well or 96-well) and allowed to adhere.

2. Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a physiological saline solution.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15 minutes) to prevent the degradation of cAMP.

-

The cells are then treated with various concentrations of this compound (or vehicle control) for a defined pre-incubation period.

-

Following the antagonist pre-incubation, a fixed concentration of a CB1 agonist (e.g., CP55,940 or THC) is added to the wells.

-

Subsequently, adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

3. Lysis and Detection:

-

The reaction is terminated, and the cells are lysed.

-

The intracellular cAMP concentration is then measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

4. Data Analysis:

-

The amount of cAMP produced in the presence of the agonist is compared to that produced in the presence of both the agonist and the antagonist (this compound).

-

The data is plotted as the agonist's response (inhibition of forskolin-stimulated cAMP) versus the agonist concentration in the presence of different fixed concentrations of this compound.

-

The antagonistic potency of this compound is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist's dose-response curve.

Visualizing Workflows and Pathways

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for determining this compound binding affinity via radioligand assay.

CB1 Receptor Signaling Pathway Inhibition

Caption: this compound blocks agonist-induced inhibition of cAMP production via CB1.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal Structure of the Human Cannabinoid Receptor CB1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

AM-6538: A Technical Guide to its Pharmacokinetics and Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM-6538 is a potent, high-affinity antagonist of the Cannabinoid Receptor 1 (CB1), distinguished by its pseudo-irreversible or irreversible binding nature. This characteristic confers a remarkably long duration of action in vivo. While comprehensive pharmacokinetic and metabolism data for this compound are not extensively available in publicly accessible literature, its pharmacodynamic profile strongly suggests a prolonged biological effect far exceeding that of reversible antagonists. This document synthesizes the available data on this compound, focusing on its receptor interaction, long-lasting in vivo effects, and the experimental methodologies used to characterize it.

Mechanism of Action and Receptor Binding

This compound acts as a competitive antagonist of the human CB1 receptor (hCB1).[1] It inhibits the downstream signaling pathways activated by CB1 agonists, such as the inhibition of forskolin-stimulated cAMP accumulation and β-arrestin 2 recruitment.[1] The crystal structure of the human CB1 receptor has been determined in a complex with this compound, providing detailed insights into its binding pocket.[1][2][3]

Studies have characterized this compound as a "tight-binding/irreversible" or "wash-resistant" antagonist. This suggests that once bound to the CB1 receptor, this compound dissociates very slowly, if at all, leading to a prolonged blockade of receptor function. This pseudo-irreversible action is a key feature of its pharmacological profile.

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the point of inhibition by this compound.

Pharmacokinetics

Specific quantitative pharmacokinetic parameters for this compound, such as Cmax, Tmax, AUC, plasma half-life, and clearance rates, are not detailed in the reviewed scientific literature. The long-lasting pharmacodynamic effects observed in vivo suggest a prolonged presence of the drug at the CB1 receptor, which may not be directly correlated with its plasma concentration. The duration of its effects is likely more dependent on the slow dissociation from the receptor and the rate of receptor turnover rather than systemic clearance.

Metabolism

There is no specific information available in the reviewed literature regarding the metabolic pathways of this compound, the enzymes involved in its biotransformation, or the identity of its metabolites. The dissipation of its antagonist effects after 7 days in some studies is suggested to be due to excretion, though the mechanisms of this are not elaborated upon.

In Vivo Pharmacodynamics and Duration of Action

The most well-documented aspect of this compound is its long-lasting antagonist activity in vivo. Multiple studies in mice and squirrel monkeys have demonstrated its sustained effects.

Summary of In Vivo Studies

| Species | Doses of this compound | Route of Administration | Agonist Challenged | Duration of Antagonism | Reference |

| Mice (C57BL/6J) | 3 mg/kg | Intraperitoneal (i.p.) | CP55,940 (1 mg/kg) | Up to 5 days | |

| Mice | 3 or 10 mg/kg | i.p. | THC, WIN55,212-2, AM4054 | Up to 7 days | |

| Mice | 0.1 - 10 mg/kg | i.p. | THC, AM4054 | Up to 7 days (at 10 mg/kg) | |

| Squirrel Monkeys | 3.2 mg/kg | Not specified | AM4054 | More than 7 days |

These studies consistently show that a single administration of this compound can produce a blockade of CB1 receptor-mediated effects for a week or longer, in contrast to reversible antagonists like SR141716A (rimonabant), whose effects diminish within 24 to 48 hours.

Experimental Protocols

In Vivo Antagonism Studies in Mice

This section details a typical experimental workflow for assessing the duration of this compound's antagonist effects in mice.

Objective: To determine the duration of this compound's ability to block the effects of a CB1 agonist on physiological and behavioral parameters.

Experimental Workflow Diagram:

Protocol:

-

Animals: Male C57BL/6J mice are used for the experiments.

-

Baseline Measurements: Prior to any treatment, baseline measurements for catalepsy, body temperature, and antinociception are recorded.

-

Antagonist Administration: Mice are divided into groups and injected intraperitoneally (i.p.) with either vehicle, a reference antagonist (e.g., 3 mg/kg SR141716A), or this compound (e.g., 3 mg/kg).

-

Agonist Challenge: At various time points after the antagonist administration (e.g., 1 hour, 2 days, 5 days, and 7 days), the mice are challenged with a CB1 agonist, such as 1 mg/kg CP55,940 (i.p.). A separate cohort of animals is used for each time point.

-

Post-Challenge Assessment: Following the agonist challenge, the mice are assessed for:

-

Antinociception: Using the warm-water tail-withdrawal assay.

-

Hypothermia: By measuring rectal body temperature.

-

Catalepsy: Using the bar test.

-

-

Data Analysis: The data are analyzed to compare the ability of this compound and the reference antagonist to block the agonist-induced effects at each time point.

In Vitro Assays

6.2.1 cAMP Accumulation Assay

-

Objective: To determine the antagonist potency of this compound against agonist-induced inhibition of cAMP production.

-

Cell Line: CHO or HEK-293 cells stably expressing the human CB1 receptor.

-

Methodology:

-

Cells are pre-incubated with the antagonist (this compound or a reference compound) at various concentrations.

-

Forskolin is added to stimulate adenylate cyclase and induce cAMP production.

-

A CB1 agonist (e.g., CP55,940 or THC) is added to inhibit the forskolin-stimulated cAMP accumulation.

-

The intracellular cAMP levels are measured, typically using a competitive immunoassay or a fluorescence-based method.

-

The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its antagonist potency.

-

6.2.2 β-Arrestin 2 Recruitment Assay

-

Objective: To measure the ability of this compound to block agonist-induced recruitment of β-arrestin 2 to the CB1 receptor.

-

Methodology: This is typically performed using a cell-based assay that generates a detectable signal upon the interaction of β-arrestin 2 with the activated CB1 receptor. Common methods include enzyme complementation assays (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET). The protocol is similar to the cAMP assay, where cells are pre-incubated with this compound before being challenged with a CB1 agonist.

Conclusion

This compound is a valuable research tool for investigating the endocannabinoid system, primarily due to its pseudo-irreversible antagonism of the CB1 receptor and its consequent long duration of action in vivo. While detailed pharmacokinetic and metabolism studies are not publicly available, its pharmacodynamic profile is well-characterized. Future research could focus on elucidating the metabolic fate of this compound and quantifying its distribution and elimination to provide a more complete understanding of its disposition in biological systems.

References

- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Role of the Nitrate Group in the High-Affinity, Pseudo-Irreversible Binding of AM-6538 to the Cannabinoid Receptor 1

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AM-6538 has emerged as a pivotal tool in the study of the cannabinoid receptor 1 (CB1), a G protein-coupled receptor (GPCR) that is a key therapeutic target for a range of conditions including pain, obesity, and addiction.[1][2] Developed as a structural analog of the well-known CB1 antagonist rimonabant, this compound was instrumental in the crystallization and subsequent elucidation of the CB1 receptor's structure.[3][4] Its unique pharmacological profile, characterized by high affinity and wash-resistant, pseudo-irreversible antagonism, is largely attributed to a key structural modification: the introduction of a nitrate group on a four-carbon acetylenic chain.[1] This in-depth technical guide explores the critical role of this nitrate group in the binding of this compound to the CB1 receptor, providing a comprehensive overview of the supporting data, experimental methodologies, and the underlying signaling pathways.

The Chemical Architecture of Potency and Persistence

This compound's design is a strategic evolution from its precursor, AM251, an analog of rimonabant. The synthesis of this compound involves the functionalization of the iodo substituent at the para position of the 5-phenyl ring of AM251 with a four-carbon acetylenic chain terminating in a nitrate group (-ONO2). This modification was intended to enhance the ligand's ability to stabilize the receptor for crystallographic studies, a goal that was successfully achieved. The nitrate group, in particular, was hypothesized to act as a polar moiety capable of forming strong, non-covalent interactions within the binding pocket, or potentially being displaced by a nucleophile like a cysteine residue. Affinity mass spectrometry, however, suggests that this compound interacts with the CB1 receptor as an intact molecule, without forming a covalent bond.

Quantitative Analysis of Binding and Function

The profound impact of the nitrate group on the pharmacological properties of this compound becomes evident when compared to its close analogs, AM4112 (hydroxyl substitution) and AM6542 (ene-yne elimination). The following tables summarize the key quantitative data from various in vitro assays.

| Ligand | CB1 Binding Affinity (Ki, nM) | Notes |

| This compound | 3.4 ± 1.0 | High-affinity antagonist. |

| AM4112 | - | Derivative with hydroxyl substitution. |

| AM6542 | - | Derivative with ene-yne elimination. |

| Rimonabant | - | Precursor analog, readily washed out. |

| CP55,940 | - | Tritiated agonist used in competition assays. |

Table 1: Comparative CB1 Receptor Binding Affinities. Data compiled from radioligand competition assays.

| Assay | This compound | AM4112 | AM6542 | SR141716A (Rimonabant) |

| pA2 (Inhibition of cAMP) | Displays irreversible antagonism | Slowly dissociating antagonist | Slowly dissociating antagonist | Reversible antagonist (ΔpA2 of 0.45 ± 0.10 hour−1) |

| Effect on Agonist Emax | Reduces Emax of JWH-018 | - | - | No change in Emax |

| Wash Resistance (cAMP Assay) | Antagonism persists after washing | Antagonism persists after washing | Antagonism persists after washing | Antagonism is lost after washing |

| Wash Resistance (β-arrestin 2 Recruitment) | Antagonism persists after washing | Antagonism persists after washing | Antagonism persists after washing | Antagonism is lost after washing |

Table 2: Functional Characterization of this compound and Analogs at the CB1 Receptor. pA2 values provide a measure of antagonist potency. Wash resistance highlights the persistent nature of the antagonism.

The Nitrate Group's Crucial Interactions within the Binding Pocket

The high-resolution crystal structure of the CB1 receptor in complex with this compound revealed the intricate network of interactions that underpin its potent and persistent binding. Although the electron density for the terminal nitrate group was not observed in the crystal structure, molecular modeling and structure-activity relationship studies provide compelling evidence for its role.

The nitrate group is believed to form a hydrogen bond with the hydroxyl group of Tyr2755.39 and engage in a π-π stacking interaction with the indole ring of Trp2795.43 . These additional interactions, absent in analogs like AM4112 and AM6542, are thought to anchor this compound more tightly within the binding pocket, contributing to its wash-resistant and pseudo-irreversible properties. This tight, non-covalent attachment leads to a significantly prolonged duration of action in vivo, with a single dose of this compound blocking CB1 receptor-mediated effects in mice for up to 5-7 days, compared to the 2-day duration of rimonabant.

Experimental Protocols

The characterization of this compound's unique binding properties relies on a suite of in vitro and in vivo experiments. Below are detailed methodologies for the key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

-

Membrane Preparation: Membranes from cells expressing the CB1 receptor (e.g., CHO or HEK-293 cells) or from brain tissue are prepared by homogenization and centrifugation.

-

Incubation: A constant concentration of a radiolabeled CB1 ligand (e.g., [3H]CP55,940) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Wash-Resistant Binding Protocol

This protocol is a modification of the standard binding and functional assays to assess the reversibility of antagonist binding.

-

Pre-incubation: Cell membranes or intact cells are pre-incubated with the antagonist (e.g., this compound or rimonabant) for a defined period (e.g., 6 hours).

-

Washing: The membranes or cells are then subjected to multiple washes with buffer to remove any unbound antagonist.

-

Functional Assay: Following the washing steps, a functional assay (e.g., cAMP accumulation or β-arrestin recruitment) is performed by challenging the cells with a CB1 agonist (e.g., CP55,940).

-

Analysis: The ability of the pre-incubated antagonist to continue to inhibit the agonist response after washing indicates wash-resistant or irreversible binding.

cAMP Accumulation Assay

This functional assay measures the ability of a ligand to modulate the production of cyclic AMP (cAMP), a second messenger, typically following the activation of adenylyl cyclase by forskolin.

-

Cell Culture: Cells stably expressing the CB1 receptor are cultured in appropriate media.

-

Treatment: Cells are treated with the test compounds (agonist, antagonist, or both) in the presence of forskolin, which stimulates cAMP production.

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET) or other detection methods.

-

Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is quantified. For antagonists, the pA2 value is determined to quantify their potency.

β-Arrestin Recruitment Assay

This assay measures the recruitment of the protein β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and signaling.

-

Assay Principle: The assay often utilizes enzyme fragment complementation (e.g., β-galactosidase) or bioluminescence resonance energy transfer (BRET). The CB1 receptor is tagged with one part of the reporter system, and β-arrestin is tagged with the other.

-

Cell Treatment: Cells co-expressing the tagged receptor and β-arrestin are stimulated with a CB1 agonist.

-

Signal Detection: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two parts of the reporter system into close proximity and generating a detectable signal (e.g., luminescence or a colorimetric product).

-

Antagonist Characterization: To test for antagonism, cells are pre-incubated with the antagonist before the addition of the agonist, and the inhibition of the agonist-induced signal is measured.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CB1 receptor signaling pathway and a typical experimental workflow for characterizing a novel CB1 ligand.

Caption: CB1 Receptor Signaling Pathway.

Caption: Experimental Workflow for Ligand Characterization.

Conclusion

The nitrate group of this compound is a quintessential example of how subtle chemical modifications can dramatically alter the pharmacological profile of a ligand. Its ability to form strong, non-covalent interactions within the CB1 receptor binding pocket transforms a reversible antagonist scaffold into a pseudo-irreversible tool with a remarkably long duration of action. This unique property not only facilitated the groundbreaking structural determination of the CB1 receptor but also provides a powerful probe for studying receptor pharmacology, turnover, and the physiological consequences of sustained CB1 blockade. The insights gained from this compound continue to inform the design of novel CB1-targeted therapeutics with tailored pharmacokinetic and pharmacodynamic properties.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Long-Term In Vivo CB1 Blockade Using AM-6538

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-6538 is a potent, high-affinity, and pseudo-irreversible antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] Its long duration of action in vivo makes it a valuable tool for studies requiring sustained blockade of CB1 signaling.[3][4] These application notes provide detailed protocols for the use of this compound in various in vivo models to study its effects on nociception, drug discrimination, and metabolic parameters. The information is intended to guide researchers in designing and executing experiments for long-term CB1 blockade.

Pharmacological Profile

This compound acts as a tight-binding, functionally irreversible antagonist at CB1 receptors.[2] This characteristic leads to a prolonged duration of action, with effects observed for up to 7 days in mice and squirrel monkeys after a single administration. This sustained antagonism is in contrast to reversible antagonists like rimonabant, whose effects are significantly diminished within 24 hours. The pseudo-irreversible nature of this compound allows for a sustained reduction in the available CB1 receptor reserve, making it a useful tool to study the efficacy of CB1 agonists.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Antinociception Assays in Mice

| Agonist | This compound Dose (mg/kg) | Pretreatment Time | Effect on Agonist ED₅₀ | Maximum Possible Effect (%) | Duration of Antagonism | Reference |

| AM4054 | 0.3 | 1 hour | Increased to 0.56 mg/kg | 100 | - | |

| AM4054 | 3.0 | 1 hour | Increased to 2.47 mg/kg | 100 | - | |

| AM4054 | 10.0 | 1 hour | Not calculated | < 50 | Up to 7 days | |

| WIN 55,212 | 0.3 | 1 hour | Increased to 4.0 mg/kg | 100 | - | |

| WIN 55,212 | 3.0 | 1 hour | Not calculated | 71 | - | |

| THC | 0.1 | 1 hour | Increased to 31.4 mg/kg | 100 | - | |

| THC | 0.3, 3.0, 10.0 | 1 hour | Not calculated | < 50 | Up to 7 days | |

| CP55,940 | 3.0 | 1 hour | Blocked effects | - | Up to 5 days |

Table 2: In Vivo Efficacy of this compound in Drug Discrimination Studies in Squirrel Monkeys

| Training Drug | This compound Dose (mg/kg) | Effect | Duration of Antagonism | Reference |

| AM4054 | 3.2 | Antagonized discriminative stimulus effects | More than 7 days |

Signaling Pathways and Experimental Workflows

CB1 Receptor Signaling Pathway Blockade by this compound

Caption: this compound blocks the CB1 receptor, preventing downstream signaling.

Experimental Workflow for In Vivo Studies with this compound

Caption: General workflow for in vivo experiments using this compound.

Experimental Protocols

Protocol 1: Warm-Water Tail-Withdrawal Assay for Antinociception in Mice

Objective: To assess the antagonist effects of this compound on cannabinoid agonist-induced antinociception.

Materials:

-

Male mice (e.g., C57BL/6J)

-

This compound

-

Cannabinoid agonist (e.g., AM4054, WIN 55,212, THC)

-

Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)

-

Water bath maintained at 52-56°C

-

Timer

-

Animal restrainer

Procedure:

-

Acclimation: Acclimate mice to the experimental room and handling for at least 1-2 days before the experiment.

-

This compound Administration:

-

Prepare this compound in the vehicle to the desired concentration.

-

Administer this compound (e.g., 0.1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

-

Pretreatment Time: Allow for a pretreatment period of at least 1 hour. For long-term studies, this period can be extended up to 7 days.

-

Agonist Administration: Administer the cannabinoid agonist (e.g., i.p.) at various doses to generate a dose-response curve.

-

Tail-Withdrawal Test:

-

Gently restrain the mouse.

-

Immerse the distal 1-2 cm of the tail into the warm water bath.

-

Start the timer immediately.

-

Record the latency (in seconds) for the mouse to flick or withdraw its tail.

-

A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

-

Data Analysis:

-

Calculate the percent maximum possible effect (%MPE) for each animal at each dose of the agonist using the formula: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100.

-

Determine the ED₅₀ of the agonist in the presence and absence of this compound.

-

Protocol 2: Drug Discrimination Assay in Squirrel Monkeys

Objective: To evaluate the ability of this compound to block the discriminative stimulus effects of a cannabinoid agonist.

Materials:

-

Adult male squirrel monkeys trained to discriminate a cannabinoid agonist from vehicle

-

This compound

-

Training drug (e.g., AM4054)

-

Vehicle

-

Operant conditioning chambers equipped with two response levers and a mechanism for delivering a food reward.

Procedure:

-

Training:

-

Train monkeys to press one lever after receiving an injection of the training drug and a second lever after receiving vehicle.

-

Correct responses are reinforced with a food pellet on a fixed-ratio schedule.

-

-

This compound Administration:

-

Once stable discrimination is achieved, administer this compound (e.g., 3.2 mg/kg, i.m.) or vehicle.

-

-

Testing Sessions:

-

Conduct test sessions at various time points after this compound administration (e.g., 1 hour, 24 hours, 48 hours, up to 7 days or more).

-

During test sessions, administer the training drug and record the percentage of responses on the drug-appropriate lever.

-

-

Data Analysis:

-

Calculate the percentage of drug-lever responding for each test session.

-

A dose of the test drug is considered to fully substitute for the training drug if it produces ≥90% drug-lever responding.

-

Determine the dose-response effects of the training drug in the presence and absence of this compound.

-

Protocol 3: Assessment of Metabolic Parameters in Mice

Objective: To investigate the long-term effects of CB1 blockade with this compound on food intake, body weight, and glucose metabolism.

Materials:

-

Male mice (e.g., C57BL/6J on a high-fat diet to induce obesity)

-

This compound

-

Vehicle

-

Metabolic cages for monitoring food and water intake

-

Glucometer and glucose test strips

-

Insulin

-

Glucose solution (for GTT)

Procedure:

A. Food Intake and Body Weight:

-

Acclimate mice to individual housing in metabolic cages.

-

Record baseline food intake and body weight for several days.

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle daily for the desired treatment period (e.g., 7-28 days).

-

Measure food intake and body weight daily.

B. Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours.

-

Measure baseline blood glucose from a tail snip.

-

Administer a glucose solution (e.g., 2 g/kg) via i.p. injection.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

C. Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Measure baseline blood glucose.

-

Administer insulin (e.g., 0.75 U/kg) via i.p. injection.

-

Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.

Data Analysis:

-

Analyze changes in body weight and cumulative food intake over the treatment period.

-

For GTT and ITT, calculate the area under the curve (AUC) for glucose concentration over time.

Safety and Toxicology

Currently, there is limited publicly available information specifically detailing the preclinical safety and toxicology profile of this compound. As with any novel compound, a thorough safety assessment is crucial before extensive in vivo use.

General Considerations for CB1 Antagonists:

-

Psychiatric Effects: The first-generation CB1 antagonist, rimonabant, was withdrawn from the market due to an increased risk of psychiatric side effects, including depression, anxiety, and suicidal ideation. These effects are thought to be mediated by the blockade of central CB1 receptors.

-

Gastrointestinal Effects: Nausea is a commonly reported side effect of CB1 antagonists.

Recommendations for Preclinical Safety Evaluation:

-

Acute and Chronic Toxicity Studies: To determine the potential for organ toxicity with single and repeated dosing.

-

Safety Pharmacology Studies: To assess effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

Behavioral Assessments: To carefully monitor for any signs of anxiety, depression, or other behavioral abnormalities.

Given the long-lasting nature of this compound, it is particularly important to evaluate its safety profile over an extended period. Researchers should exercise caution and implement thorough monitoring of animal well-being throughout any long-term studies.

Conclusion

This compound is a powerful research tool for investigating the physiological and behavioral roles of the CB1 receptor due to its prolonged in vivo activity. The protocols outlined in these application notes provide a framework for conducting robust and reproducible experiments. However, researchers must remain mindful of the potential for adverse effects associated with CB1 antagonism and conduct appropriate safety evaluations. The lack of specific toxicology data for this compound underscores the need for careful dose selection and diligent monitoring of animal welfare in all studies.

References

Application of AM-6538 for Determining Cannabinoid Agonist Efficacy

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

AM-6538 is a potent and selective antagonist of the cannabinoid receptor 1 (CB1). It is structurally analogous to rimonabant and exhibits high affinity for the CB1 receptor.[1] A key characteristic of this compound is its pseudo-irreversible or functionally irreversible binding to CB1 receptors, which results in a long-lasting antagonist effect both in vitro and in vivo.[2][3] This prolonged action makes this compound a valuable pharmacological tool for characterizing the efficacy of cannabinoid receptor agonists. By irreversibly reducing the number of available CB1 receptors, this compound allows for the differentiation of full and partial agonists based on the rightward and downward shifts of the agonist dose-response curves.[2][4]

This document provides detailed application notes and protocols for the use of this compound in determining the efficacy of cannabinoid agonists.

Principle of Action

This compound acts as a non-competitive antagonist through its pseudo-irreversible binding to the CB1 receptor. This "wash-resistant" binding effectively reduces the receptor reserve available for agonist stimulation. According to receptor theory, the effect of reducing receptor number on an agonist's dose-response curve is dependent on the agonist's intrinsic efficacy.

-

Full Agonists: In the presence of a low concentration of a pseudo-irreversible antagonist, the dose-response curve of a full agonist will shift to the right, indicating a need for higher agonist concentrations to achieve the same effect. At higher antagonist concentrations, a downward shift in the maximum achievable response (Emax) will be observed as the remaining receptors are insufficient to produce a maximal effect.

-

Partial Agonists: The dose-response curve of a partial agonist, which has lower intrinsic efficacy, will show a more pronounced downward shift in Emax even at lower concentrations of the pseudo-irreversible antagonist.

By quantifying these shifts, the relative efficacy of different cannabinoid agonists can be determined. A common method to quantify this is the calculation of tau (τ) values using the operational model of receptor function.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on the efficacy of various cannabinoid agonists from in vivo studies.

Table 1: Effect of this compound Pretreatment on the Antinociceptive ED50 of Cannabinoid Agonists in Mice

| Agonist | This compound Dose (mg/kg) | ED50 (mg/kg) |

| WIN 55,212 | Vehicle | 1.8 |

| 0.3 | 4.0 | |

| AM4054 | Vehicle | 1.5 |

| 0.3 | 2.8 | |

| 3.0 | 7.4 | |

| THC | Vehicle | 6.2 |

| 0.3 | >300 | |

| 3.0 | >300 |

Table 2: Effect of this compound Pretreatment on the Maximum Possible Antinociceptive Effect (%MPE) of Cannabinoid Agonists in Mice

| Agonist | This compound Dose (mg/kg) | % MPE |

| WIN 55,212 | Vehicle | 100 |

| 3.0 | 71 | |

| AM4054 | Vehicle | 100 |

| 10.0 | <50 | |

| THC | Vehicle | 100 |

| 0.3 | <50 | |

| 3.0 | <50 |

Table 3: Calculated Tau (τ) Values for Cannabinoid Agonists Following this compound Pretreatment in Mice

| Agonist | This compound Dose (mg/kg) | Tau (τ) Value |

| THC | 0.3 | 1.3 |

| 3.0 | 0.4 | |

| WIN 55,212 | 0.3 | 3.2 |

| 3.0 | 1.0 | |

| AM4054 | 0.3 | 3.0 |

| 3.0 | 0.9 |

Experimental Protocols

In Vitro Assays

1. Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a cannabinoid agonist to inhibit the production of cyclic AMP (cAMP) following stimulation with forskolin, an adenylyl cyclase activator. The inhibitory effect is mediated by the Gi/o protein coupled to the CB1 receptor.

Protocol:

-

Cell Culture: Use a cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells). Culture cells in appropriate media supplemented with antibiotics for selection.

-

Cell Plating: Seed cells into 384-well plates and allow them to adhere overnight.

-

Antagonist Pre-incubation: To determine the effect of this compound, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 60 minutes) to allow for pseudo-irreversible binding. For wash-resistant experiments, wash the cells with assay buffer after pre-incubation.

-

Agonist Stimulation: Add varying concentrations of the cannabinoid agonist of interest to the wells, along with a fixed concentration of forskolin (e.g., 10 µM).

-

cAMP Measurement: After a 30-minute incubation at room temperature, measure the intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the response of forskolin alone (0% inhibition) and the maximal inhibition achieved by a reference full agonist (100% inhibition). Plot the concentration-response curves for the agonist in the presence and absence of this compound to determine changes in EC50 and Emax.

2. GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the CB1 receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the CB1 receptor or from brain tissue.

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, EGTA, and GDP.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, [35S]GTPγS, and varying concentrations of the cannabinoid agonist. To test the effect of this compound, pre-incubate the membranes with this compound before adding the agonist.

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plates and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the concentration-response curves for the agonist to determine EC50 and Emax values.

In Vivo Assays

1. Mouse Warm-Water Tail-Withdrawal Assay (Antinociception)

This assay assesses the analgesic effects of cannabinoid agonists.

Protocol:

-

Animals: Use male mice.

-

This compound Pretreatment: Administer this compound (e.g., 0.1-10 mg/kg, intraperitoneally) or vehicle one hour before the administration of the cannabinoid agonist.

-

Agonist Administration: Administer cumulative doses of the cannabinoid agonist (e.g., WIN 55,212, THC, or AM4054).

-

Tail-Withdrawal Test: At various time points after agonist administration, immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C). Record the latency to tail withdrawal. A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

-

Data Analysis: Convert the tail-withdrawal latencies to the percentage of maximum possible effect (%MPE). Plot the dose-response curves for the agonist in the presence and absence of this compound to determine the ED50 and Emax.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-Lasting In Vivo Effects of the Cannabinoid CB1 Antagonist AM6538 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AM-6538 in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-6538 is a potent and selective antagonist for the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor predominantly expressed in the central nervous system. A key characteristic of this compound is its high-affinity, pseudo-irreversible, and wash-resistant binding to the CB1 receptor.[1][2][3] This property makes it a valuable tool for in vitro and in vivo studies requiring long-lasting receptor blockade.[1][2] this compound has been instrumental in the structural elucidation of the human CB1 receptor, serving as a stabilizing antagonist for its crystallization. These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to characterize its unique binding properties and for its use as a competitor in determining the affinity of other ligands.

Data Presentation

The binding affinity of this compound for the human CB1 receptor has been determined through various in vitro assays. The following table summarizes key quantitative data from published literature.

| Parameter | Value | Assay Type | Radioligand | Cell Line/Tissue | Reference |

| Kᵢ | 3.4 ± 1.0 nM | Competitive Radioligand Binding | [³H]-CP55,940 | HEK-293 cells expressing human CB1 | |

| Kᵢ | 5.1 ± 0.9 nM | Competitive Radioligand Binding | [³H]-CP55,940 | Crystallized human CB1 construct | |

| pA₂ | 9.5 (9.3-9.9) | Functional Antagonism (cAMP) | CP55,940 | CHO cells expressing human CB1 | |

| pA₂ | 9.2 (8.8-9.6) | Functional Antagonism (cAMP) | Δ⁹-THC | CHO cells expressing human CB1 | |

| pA₂ | 9.7 (9.3-10) | Functional Antagonism (β-arrestin) | CP55,940 | CHO cells expressing human CB1 |

Signaling Pathway

This compound acts as an antagonist at the CB1 receptor, which primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, agonist binding can promote the recruitment of β-arrestin. This compound competitively blocks these signaling cascades.

Experimental Protocols

Competitive Radioligand Binding Assay for Kᵢ Determination

This protocol is used to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known radioligand for binding to the CB1 receptor.

Workflow Diagram:

Materials:

-

Membrane Preparation: Membranes from HEK-293 cells stably expressing the human CB1 receptor.

-

Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist).

-

Competitor: this compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CB1 agonist (e.g., 10 µM CP55,940).

-

96-well microplates, glass fiber filters (e.g., GF/C), vacuum filtration manifold, and liquid scintillation counter.

Procedure:

-

Thaw the CB1 receptor membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 5-10 µg per well.

-

In a 96-well plate, add the following in a final volume of 200 µL:

-

Total Binding: Membrane preparation, [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1.0 nM), and binding buffer.

-

Non-specific Binding: Membrane preparation, [³H]-CP55,940, and a saturating concentration of a non-radiolabeled CB1 agonist.

-

Competition: Membrane preparation, [³H]-CP55,940, and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Wash-Resistant Binding Assay Protocol

This protocol is designed to demonstrate the pseudo-irreversible binding nature of this compound. It involves pre-incubating the receptor preparation with this compound, followed by washing steps to remove unbound ligand before the addition of the radioligand.

Workflow Diagram:

Materials:

-

Same as for the competitive binding assay, with the addition of a reversible CB1 antagonist (e.g., Rimonabant) for comparison.

Procedure:

-

Prepare three sets of CB1 receptor membrane preparations.

-

Pre-incubation:

-

Set 1 (this compound): Incubate membranes with a concentration of this compound known to cause significant receptor occupancy (e.g., 50 nM) for an extended period (e.g., 6 hours) at 37°C.

-

Set 2 (Reversible Antagonist): Incubate membranes with a comparable concentration of a reversible antagonist (e.g., 100 nM Rimonabant).

-

Set 3 (Control): Incubate membranes with buffer only.

-

-

Washing:

-

Pellet the membranes by centrifugation (e.g., 20,000 x g for 15 minutes at 4°C).

-

Discard the supernatant and resuspend the pellet in fresh, ice-cold binding buffer.

-

Repeat the centrifugation and resuspension steps at least three times to thoroughly wash the membranes.

-

-

Radioligand Incubation:

-

Resuspend the final washed pellets in binding buffer.

-

Aliquot the washed membrane preparations from each set into a 96-well plate.

-

Add [³H]-CP55,940 to all wells at a concentration near its Kd.

-

Include wells for non-specific binding determination (containing a high concentration of non-radiolabeled agonist).

-

Incubate at 30°C for 60-90 minutes.

-

-

Filtration and Quantification:

-

Follow steps 4-7 from the competitive binding assay protocol.

-

Data Analysis:

-

Calculate the specific binding for each condition (Control, Rimonabant-pretreated, and this compound-pretreated).

-

Compare the specific binding of [³H]-CP55,940 in the three conditions.

-

A significant reduction in specific binding in the this compound-pretreated membranes compared to the control and the reversible antagonist-pretreated membranes indicates wash-resistant binding. The binding of the reversible antagonist should be largely reversed by the washing steps, resulting in specific binding levels similar to the control.

Conclusion

This compound is a specialized pharmacological tool for studying the CB1 receptor. Its pseudo-irreversible binding necessitates modified radioligand binding assay protocols to fully characterize its interaction with the receptor. The protocols provided here offer a framework for determining the binding affinity of this compound and for investigating its wash-resistant properties. These methods are essential for researchers in pharmacology and drug development working with cannabinoid receptor ligands.

References

Application Notes and Protocols for Assessing the Behavioral Effects of AM-6538

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AM-6538, a potent, long-acting, and pseudo-irreversible antagonist of the cannabinoid CB1 receptor, in preclinical animal models to assess its impact on a range of behavioral phenotypes. The following protocols are designed to offer detailed methodologies for investigating the effects of this compound on anxiety, depression-like behaviors, locomotion, cognition, and feeding behavior.

Introduction to this compound

This compound is a valuable pharmacological tool for studying the physiological and behavioral roles of the endocannabinoid system. As a CB1 receptor antagonist, it blocks the effects of both endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) and exogenous cannabinoid agonists (such as Δ⁹-tetrahydrocannabinol, THC).[1][2] Its unique, long-lasting, and pseudo-irreversible binding properties make it particularly useful for investigating the consequences of sustained CB1 receptor blockade.[1][2] Preclinical studies have demonstrated its efficacy in antagonizing the effects of CB1 agonists in mice and squirrel monkeys for up to 7 days following a single administration.[1]

Pharmacological Profile

-

Mechanism of Action: Competitive antagonist/inverse agonist at the CB1 receptor with pseudo-irreversible binding.

-

Duration of Action: Long-lasting, with effects observed for up to 7 days in mice and squirrel monkeys.

-

Reported Doses in Mice: 0.1–10 mg/kg administered intraperitoneally (i.p.).

-

Vehicle: A common vehicle for this compound is a mixture of DMSO, Tween 80, and saline or deionized water. A typical ratio is 1:1:8 or 1:1:18 (DMSO:Tween 80:saline).

Data Presentation: Summary of Expected Behavioral Effects of CB1 Receptor Antagonism

The following table summarizes the general behavioral effects observed with CB1 receptor antagonists like rimonabant. While direct studies on the standalone effects of this compound in all these paradigms are limited, this table provides an expected framework for designing experiments. Researchers should perform initial dose-response studies to characterize the specific effects of this compound in their chosen behavioral assay.

| Behavioral Domain | Behavioral Assay | Key Parameters | Expected Effect of CB1 Antagonism (e.g., with Rimonabant) |

| Anxiety-like Behavior | Elevated Plus Maze (EPM) | Time in open arms, Entries into open arms | Anxiogenic (decreased time and entries in open arms) |

| Open Field Test (OFT) | Time in center, Entries into center | Anxiogenic (decreased time and entries in the center) | |

| Depression-like Behavior | Forced Swim Test (FST) | Immobility time | Pro-depressant (increased immobility time) |

| Tail Suspension Test (TST) | Immobility time | Pro-depressant (increased immobility time) | |

| Locomotor Activity | Open Field Test (OFT) | Total distance traveled, Rearing frequency | Variable; can be dose-dependently decreased or have minimal effect on its own |

| Cognition & Memory | Novel Object Recognition (NOR) | Discrimination Index | Potential for cognitive enhancement (increased discrimination index) |

| Morris Water Maze (MWM) | Escape latency, Path length | Potential for improved spatial learning and memory (decreased escape latency and path length) | |

| Feeding Behavior | Food Intake Measurement | Food consumption, Body weight | Anorectic (decreased food intake and body weight) |

Experimental Protocols

Assessment of Anxiety-Like Behavior

a. Elevated Plus Maze (EPM)

The EPM test is used to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Procedure:

-

Administer this compound or vehicle to the mice. Given the long-lasting effects of this compound, testing can be conducted at various time points post-administration (e.g., 1 hour, 24 hours, 72 hours, 1 week).

-

Habituate the animals to the testing room for at least 30 minutes prior to the test.

-

Place the mouse in the center of the maze, facing one of the enclosed arms.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using a video camera for subsequent analysis.

-

-

Parameters to Measure:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Total distance traveled.

-

b. Open Field Test (OFT)

The OFT assesses both locomotor activity and anxiety-like behavior.

-

Apparatus: A square or circular arena with walls to prevent escape.

-

Procedure:

-

Administer this compound or vehicle.

-

Habituate the animals to the testing room.

-

Place the mouse in the center of the open field.

-

Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).

-

Record the session with a video tracking system.

-

-

Parameters to Measure:

-

Total distance traveled (locomotion).

-

Time spent in the center of the arena (anxiety).

-

Number of entries into the center zone (anxiety).

-

Rearing frequency (exploratory behavior).

-

Assessment of Depression-Like Behavior

a. Forced Swim Test (FST)

The FST is a test of behavioral despair, where immobility is interpreted as a passive stress-coping strategy.

-

Apparatus: A transparent cylinder filled with water.

-

Procedure:

-

Administer this compound or vehicle.

-

Fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Gently place the mouse into the water.

-

The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.

-

Record the session for manual or automated scoring.

-

-

Parameter to Measure:

-

Total time spent immobile.

-

b. Tail Suspension Test (TST)

Similar to the FST, the TST assesses behavioral despair based on the duration of immobility.

-

Apparatus: A suspension bar and a method to attach the mouse's tail (e.g., adhesive tape).

-

Procedure:

-

Administer this compound or vehicle.

-

Suspend the mouse by its tail from the bar.

-

The test duration is typically 6 minutes.

-

Record the session for scoring.

-

-

Parameter to Measure:

-

Total time spent immobile.

-

Assessment of Cognition and Memory

a. Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects.

-

Apparatus: An open field arena and two sets of identical, yet distinct, objects.

-

Procedure:

-

Habituation: Allow the mouse to explore the empty arena for 5-10 minutes for 1-2 days.

-

Training/Familiarization: Place the mouse in the arena with two identical objects and allow it to explore for a set time (e.g., 10 minutes).

-

Testing: After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Allow for 5-10 minutes of exploration. This compound or vehicle can be administered before the training phase to assess effects on memory acquisition, or between training and testing to assess effects on consolidation.

-

-

Parameter to Measure:

-

Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

b. Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase (4-5 days):

-

Administer this compound or vehicle prior to the first day of training.

-

Conduct 4 trials per day, releasing the mouse from different starting positions.

-

Allow the mouse to search for the hidden platform for a maximum of 60-90 seconds. If it fails to find it, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the platform from the pool.

-

Allow the mouse to swim for 60 seconds.

-

-

-

Parameters to Measure:

-

Acquisition: Escape latency, path length to find the platform.

-

Probe Trial: Time spent in the target quadrant where the platform was previously located.

-

Assessment of Feeding Behavior

-

Procedure:

-

House mice individually to accurately measure food intake.

-

Habituate the mice to the housing conditions and measurement procedures.

-

Administer a single dose of this compound or vehicle.

-

Measure food intake and body weight at regular intervals (e.g., 2, 4, 8, 24 hours, and daily for up to 7 days) to assess both acute and long-term effects.

-

-

Parameters to Measure:

-

Cumulative food intake (grams).

-

Change in body weight (grams or percentage).

-

Mandatory Visualizations

References

- 1. Probing the CB1 Cannabinoid Receptor Binding Pocket with AM6538, a High-Affinity Irreversible Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AM-6538 in Metabolic Syndrome Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-6538 is a potent, high-affinity, and irreversible antagonist of the cannabinoid receptor 1 (CB1).[1][2] The CB1 receptor is a key component of the endocannabinoid system, which is implicated in the regulation of appetite, energy balance, and metabolism.[1][3][4] Overactivity of the endocannabinoid system is associated with obesity and metabolic syndrome. Consequently, blockade of the CB1 receptor presents a promising therapeutic strategy for these conditions. While first-generation CB1 receptor antagonists showed efficacy in treating obesity, their clinical use was halted due to adverse psychiatric side effects mediated by their action in the central nervous system. This compound, with its long-lasting and potent antagonist properties, serves as a valuable research tool for investigating the role of CB1 receptor signaling in metabolic diseases, particularly with the potential for peripherally restricted effects to be explored. These application notes provide detailed protocols for utilizing this compound in preclinical animal models of metabolic syndrome.

Mechanism of Action

This compound acts as a competitive antagonist at the CB1 receptor, inhibiting the downstream signaling cascades initiated by endocannabinoids (like anandamide and 2-arachidonoylglycerol) or synthetic agonists. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gαi/o. Inhibition of the CB1 receptor by this compound is expected to counteract the metabolic effects of endocannabinoid system overactivation, such as increased appetite, de novo lipogenesis in the liver, and insulin resistance.

Caption: CB1 Receptor Signaling and this compound Inhibition.

Data Presentation

The following tables summarize quantitative data from studies using long-acting or peripherally restricted CB1 receptor antagonists in animal models of metabolic syndrome. These data can serve as a reference for designing experiments with this compound.

Table 1: Effects of CB1 Receptor Antagonists on Body Weight and Adiposity

| Compound | Animal Model | Dose & Route | Duration | Change in Body Weight | Change in Adiposity | Reference |

| AM6545 | Diet-Induced Obese (DIO) Mice | 10 mg/kg/day, i.p. | 28 days | ↓ | ↓ | |

| RTI1092769 | DIO Mice | - | - | ↓ | - | |

| LH-21 | Diet-Induced Obese Rats | 3 mg/kg/day, i.p. | 10 days | ↓ | ↓ Visceral Fat | |

| AM-251 | DIO Mice | 30 mg/kg/day, oral | 14 days | ↓ | ↓ Adipose Tissue Mass |

Table 2: Effects of CB1 Receptor Antagonists on Metabolic Parameters

| Compound | Animal Model | Dose & Route | Duration | Fasting Glucose | Fasting Insulin | Hepatic Triglycerides |

| AM6545 | DIO Mice | 10 mg/kg/day, i.p. | 28 days | ↓ | ↓ | ↓ |

| RTI1092769 | DIO Mice | - | - | ↓ | - | ↓ |

| AM6545 | ob/ob Mice | 10 mg/kg/day, i.p. | 7 days | ↓ | ↓ | - |

| INV-202 | STZ-induced Diabetic Mice | 0.3 & 3 mg/kg | - | No significant change | - | - |

Experimental Protocols